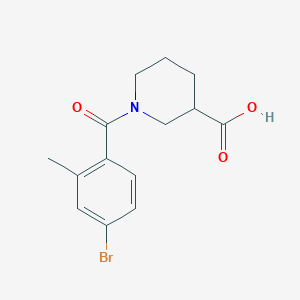

![molecular formula C27H18BrN3 B1518351 2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine CAS No. 1606981-69-4](/img/structure/B1518351.png)

2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine

Vue d'ensemble

Description

“2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” is a derivative of 1,3,5-triazine . It is a star-shaped molecule with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl, and pyridines on the peripheral . It is used as an electron transport-type host material for green phosphorescent organic light-emitting devices .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The reaction can be carried out using conventional heating or microwave irradiation . The microwave technique provides the target polymers in less reaction time with higher yields and purities .Molecular Structure Analysis

The molecular structure of “2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” is wheel-shaped with a 1,3,5-triazine core and three side arms of 3-pridylbiphenyl . The meta-meta linkage between the 1,3,5-triazine core and the peripheral aryl moieties limits the effective extension of their π conjugation, leading to high triplet energies .Chemical Reactions Analysis

The UV spectrum of the aqueous dispersion of “2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” shows a slight hypsochromic shift of the original band with an additional shoulder at longer wavelengths . The molecules could form stable energetically favorable π-stacked aggregates, which show UV–Vis spectra in reasonable agreement with those experimentally observed in aqueous dispersion .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” are influenced by the nature of the aryl substituents attached to the triazene core . The UV–Vis spectra of isolated molecules in ethanol and in dioxane agree well with experimentally observed ones .Applications De Recherche Scientifique

Antitumor Properties

Some 1,3,5-triazine derivatives have been found to possess antitumor properties. They are used clinically to treat cancers such as lung, breast, and ovarian cancer. The presence of the brominated biphenyl might influence the compound’s bioactivity, potentially offering a pathway for developing new antitumor drugs .

Antimicrobial Activity

1,3,5-Triazine derivatives have shown promise in antimicrobial activity. They have been investigated for their effectiveness against various bacterial strains, including multidrug-resistant pathogens. The structural features of this compound could be explored for designing novel antimicrobials with enhanced efficacy .

Electron Transport Layer (ETL) in LEDs

Triazine derivatives are utilized as electron transport layers in light-emitting diodes (LEDs). Their electron-deficient nature makes them suitable for this application. The specific compound could be investigated for its potential use in highly efficient LEDs, possibly improving the electron transport properties .

Siderophore-Mediated Drug Delivery

Some triazine derivatives have potential use as siderophores in drug delivery systems. These compounds can bind to iron, which bacteria then uptake, allowing for targeted antimicrobial therapy. The compound’s ability to act as a siderophore could be explored for its application in delivering drugs to specific sites within the body .

Mécanisme D'action

Target of Action

It’s known that similar triazine derivatives are often used as uv absorbers , suggesting that their primary target could be UV radiation.

Mode of Action

2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine, like other triazine derivatives, absorbs UV radiation effectively . The compound can form stable energetically favorable π-stacked aggregates, which show UV–Vis spectra in reasonable agreement with those experimentally observed in aqueous dispersion . This suggests that the compound interacts with its targets (UV radiation) by absorbing the radiation and undergoing a change in its electronic state.

Biochemical Pathways

It’s known that similar triazine derivatives are often used as uv absorbers , suggesting that they could play a role in pathways related to UV radiation absorption and protection against UV-induced damage.

Pharmacokinetics

It’s known that similar triazine derivatives are often used as uv absorbers , suggesting that they could have properties suitable for topical application and local action.

Result of Action

It’s known that similar triazine derivatives are often used as uv absorbers , suggesting that they could help protect cells from UV-induced damage.

Action Environment

The action of 2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine can be influenced by environmental factors such as the presence of UV radiation and the medium in which it is dispersed. For instance, the UV spectrum of the aqueous dispersion shows a slight hypsochromic shift of the original band with an additional shoulder at longer wavelengths . This suggests that the compound’s action, efficacy, and stability could be influenced by its dispersion medium.

Orientations Futures

The future directions of “2-(3’-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine” could involve its use in sunscreen applications, as it has been found to be a very photo-stable and efficient UV filter substance . It could also be used in the design and development of new flame retardants, medical applications, reactive dyes, metal adsorption, optics, and p-conjugated s-triazine-based polymers or macromolecules which exhibit good optoelectronic properties .

Propriétés

IUPAC Name |

2-[3-(3-bromophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18BrN3/c28-24-16-8-14-22(18-24)21-13-7-15-23(17-21)27-30-25(19-9-3-1-4-10-19)29-26(31-27)20-11-5-2-6-12-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXPMZVMTNSXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine | |

CAS RN |

1606981-69-4 | |

| Record name | 2-(3'-bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1518277.png)

![4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride](/img/structure/B1518282.png)

![[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B1518283.png)

![[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518286.png)

![2-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidine](/img/structure/B1518289.png)